Isolongifolene

Description

Properties

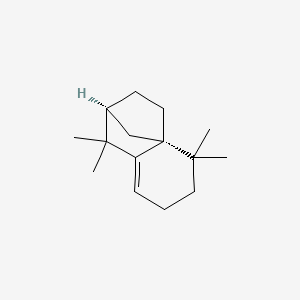

IUPAC Name |

(1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUAYTJDLQBXCQ-NHYWBVRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=C2C13CCC(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC=C2[C@@]13CC[C@@H](C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044518 | |

| Record name | (-)-Isolongifolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-66-6, 17015-38-2 | |

| Record name | (-)-Isolongifolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolongifolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolongifolene, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017015382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Isolongifolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLONGIFOLENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0LN4V7EY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOLONGIFOLENE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX6N25M90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolongifolene: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a naturally occurring isomeric form of longifolene. While not as abundant as its precursor, isolongifolene is present in the essential oils of a variety of terrestrial plants, contributing to their characteristic aroma and potential bioactivity. This technical guide provides an in-depth overview of the natural sources of isolongifolene, quantitative data on its occurrence, and detailed experimental protocols for its extraction and analysis. Furthermore, it elucidates the biosynthetic pathway of its precursor, longifolene, and a key signaling pathway modulated by isolongifolene, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Sources

Isolongifolene is primarily found in the essential oils of higher plants, particularly within the Pinaceae and Cupressaceae families. Its presence has also been reported in other plant families, although typically in lower concentrations. The biosynthesis of isolongifolene in nature is understood to occur through the acid-catalyzed rearrangement of longifolene, a more abundant sesquiterpene.

Terrestrial Plants

The most significant natural sources of isolongifolene are coniferous trees. Several studies have identified its presence in the essential oils derived from various parts of these plants, including needles, wood, and cones.

-

Pine Species (Pinus sp.): Longifolene, the direct precursor to isolongifolene, is a major constituent of the turpentine obtained from several pine species, notably Pinus longifolia (also known as Pinus roxburghii Sarg.), where it can constitute up to 20% of the turpentine.[1] While direct quantitative data for isolongifolene is often not specified, its presence is implied due to its formation from longifolene. One study on Shorea robusta resin reported the presence of isolongifolene at 4.73%.[2]

-

Japanese Cedar (Cryptomeria japonica): The essential oil of Japanese cedar is another documented source of isolongifolene.[3]

-

Juniper Species (Juniperus sp.): Isolongifolene has been identified in the essential oil of juniper branch oil, with a reported concentration of 0.50%.[4]

-

Curry Leaf Tree (Murraya koenigii): This plant, belonging to the Rutaceae family, has been shown to contain isolongifolene.[5][6]

The following table summarizes the quantitative data available for the occurrence of isolongifolene and its precursor, longifolene, in various plant species.

| Plant Species | Plant Part | Compound | Concentration (%) | Reference |

| Shorea robusta | Resin | Isolongifolene | 4.73 | [2] |

| Juniperus sp. | Branch | Isolongifolene | 0.50 | [4] |

| Pinus longifolia (P. roxburghii) | Resin | Longifolene | up to 20 | [1] |

| Cedrus deodara | Wood | Longifolene | 0.67 | [7] |

Microorganisms and Marine Organisms

Current scientific literature does not provide significant evidence for the direct production of isolongifolene by microorganisms or marine organisms. While the enantiomer of longifolene has been found in some fungi and liverworts, the natural occurrence of isolongifolene itself from these sources is not well-documented.[1] Marine invertebrates are known to be a rich source of a wide variety of sesquiterpenes; however, isolongifolene has not been specifically identified as a prominent metabolite in the available literature.[8][9] The study of endophytic fungi has revealed their capacity to produce a vast array of secondary metabolites, including various terpenoids, but specific data on isolongifolene production is scarce.[10]

Experimental Protocols

The isolation and quantification of isolongifolene from its natural sources typically involve extraction of the essential oil followed by chromatographic analysis.

Extraction of Essential Oils

2.1.1. Steam Distillation

Steam distillation is a common method for extracting volatile compounds like sesquiterpenes from plant materials.

-

Principle: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then condensed, and the oil is separated from the water.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

The plant material (e.g., needles, wood shavings, or leaves) is placed in a distillation flask.

-

Water is added to the flask, and the mixture is heated to boiling.

-

Alternatively, live steam is injected into the flask containing the plant material.

-

The steam and volatilized essential oils pass through a condenser, where they are cooled and converted back to a liquid.

-

The condensate is collected in a separator, where the less dense essential oil forms a layer on top of the water and can be collected.

-

The collected oil is then dried over anhydrous sodium sulfate to remove any residual water.

-

2.1.2. Solvent Extraction

Solvent extraction can be used for a more exhaustive extraction of non-volatile and semi-volatile compounds, including sesquiterpenes.

-

Principle: A solvent in which isolongifolene is soluble is used to extract the compound from the plant matrix.

-

Solvents: Common solvents include hexane, ethanol, and methanol. The choice of solvent depends on the polarity of the target compounds. For sesquiterpenes, less polar solvents like hexane are often effective.

-

Procedure (Soxhlet Extraction):

-

The dried and powdered plant material is placed in a thimble in a Soxhlet extractor.

-

The extractor is fitted with a flask containing the extraction solvent and a condenser.

-

The solvent is heated, and its vapor travels up to the condenser, where it liquefies and drips back onto the plant material in the thimble.

-

The solvent fills the thimble and extracts the desired compounds.

-

Once the thimble is full, the solvent containing the extracted compounds is siphoned back into the flask.

-

This process is repeated for several cycles to ensure complete extraction.

-

After extraction, the solvent is removed using a rotary evaporator to yield the crude extract.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used analytical technique for the identification and quantification of volatile and semi-volatile compounds in essential oils.

-

Principle: The components of the essential oil are separated based on their boiling points and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.

-

Typical GC-MS Parameters for Sesquiterpene Analysis:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 180 °C at a rate of 4 °C/min.

-

Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

-

(Note: The temperature program should be optimized for the specific mixture of compounds being analyzed).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Quantification: The percentage composition of each component is typically determined by comparing the peak area of the component to the total peak area of all identified compounds (area normalization method). For more accurate quantification, an internal or external standard method can be employed.

Biosynthetic and Signaling Pathways

Biosynthesis of Longifolene (Isolongifolene Precursor)

The direct biosynthesis of isolongifolene is not well-elucidated; however, it is known to be an acid-catalyzed rearrangement product of longifolene. The biosynthesis of longifolene starts from farnesyl pyrophosphate (FPP) and proceeds through a series of cyclization and rearrangement reactions.

Caption: Biosynthetic pathway of longifolene and its rearrangement to isolongifolene.

PI3K/AKT/GSK-3β Signaling Pathway

Isolongifolene has been reported to exhibit neuroprotective effects by attenuating rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis through the regulation of the PI3K/AKT/GSK-3β signaling pathway.[5][6] This pathway is crucial for cell survival, proliferation, and differentiation.

Caption: PI3K/AKT/GSK-3β signaling pathway modulated by isolongifolene.

Conclusion

Isolongifolene is a naturally occurring sesquiterpene with a distribution primarily in the essential oils of coniferous trees. While its concentration is generally lower than its precursor, longifolene, it represents a valuable natural product with potential pharmacological applications, particularly in the area of neuroprotection. The methodologies for its extraction and analysis are well-established, relying on standard techniques in phytochemistry. The elucidation of its role in modulating key cellular signaling pathways, such as the PI3K/AKT/GSK-3β pathway, opens avenues for further research into its therapeutic potential. Future studies focusing on optimizing extraction yields, exploring a wider range of natural sources, including endophytic microorganisms, and conducting detailed bioactivity screenings are warranted to fully exploit the potential of this interesting natural compound.

References

- 1. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Bioactive Compounds from Marine Invertebrates That Modulate Key Targets Implicated in the Onset of Type 2 Diabetes Mellitus (T2DM) and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Euryspongins A-C, three new unique sesquiterpenes from a marine sponge Euryspongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. naturesgift.com [naturesgift.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Endophytic Fungal Terpenoids: Natural Role and Bioactivities [mdpi.com]

The intricate Pathway to Isolongifolene: A Technical Guide to its Precursor Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Isolongifolene, a tricyclic sesquiterpene, holds significant interest in the pharmaceutical and fragrance industries. While direct enzymatic synthesis of isolongifolene in nature has not been described, its immediate precursor, longifolene, is derived from the intricate isoprenoid biosynthetic pathway. This technical guide provides an in-depth exploration of the biosynthetic routes leading to the precursors of isolongifolene, focusing on the generation of the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), their condensation to farnesyl pyrophosphate (FPP), and the subsequent cyclization to form longifolene. The final, non-enzymatic isomerization to isolongifolene is also discussed.

The Genesis of Isoprenoid Precursors: MVA and MEP Pathways

All isoprenoids, including sesquiterpenes, are synthesized from the fundamental C5 units, IPP and DMAPP.[1] Eukaryotes, archaea, and some bacteria utilize the mevalonate (MVA) pathway, while most bacteria, green algae, and plant plastids employ the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway.[1][2]

The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2] This is subsequently reduced to mevalonate by the rate-limiting enzyme, HMG-CoA reductase (HMGR).[3] A series of phosphorylations and a decarboxylation then convert mevalonate into IPP, which can be isomerized to DMAPP.[2]

The Non-Mevalonate (MEP) Pathway

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to produce 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS).[4][5] A series of enzymatic steps then convert DXP to both IPP and DMAPP.[6]

From C5 Units to the C15 Precursor: Farnesyl Pyrophosphate Synthesis

The C15 precursor to all sesquiterpenes, farnesyl pyrophosphate (FPP), is synthesized by the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This sequential reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).[7][8]

The Cyclization Cascade: Formation of Longifolene

Longifolene is formed from the cyclization of FPP, a reaction catalyzed by longifolene synthase.[9] This enzyme orchestrates a complex carbocation-driven cyclization cascade to yield the characteristic tricyclic structure of longifolene. While longifolene is the primary product, other minor sesquiterpenes can also be formed.[10]

The Final Step: Isomerization to Isolongifolene

The conversion of longifolene to isolongifolene is an acid-catalyzed isomerization.[11][12] This rearrangement is not known to be mediated by a specific enzyme in biological systems and is typically achieved through chemical synthesis. Various solid acid catalysts have been shown to efficiently facilitate this transformation.[13][14][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis of isolongifolene precursors.

Table 1: Kinetic Parameters of Key Enzymes in the MVA and MEP Pathways

| Enzyme | Pathway | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Source(s) |

| HMG-CoA Reductase (Human) | MVA | HMG-CoA | 0.4 | 1.7 | [16] |

| Farnesyl Pyrophosphate Synthase (Human) | MVA/MEP | IPP | 0.6 | - | [7] |

| GPP | 0.7 | 0.63 | [7] | ||

| 1-Deoxy-D-xylulose-5-phosphate Synthase (Deinococcus radiodurans) | MEP | Pyruvate | 130 | 1.8 | [4] |

| D-Glyceraldehyde 3-phosphate | 110 | 1.8 | [4] |

Table 2: Product Yields in Metabolically Engineered E. coli

| Product | Engineering Strategy | Titer (mg/L) | Source(s) |

| Longifolene | Overexpression of longifolene synthase and FPP synthase with exogenous mevalonate pathway | 382 | [9] |

| Longifolene | Overexpression of longifolene synthase and native FPP synthase | 1.61 | [9] |

Experimental Protocols

Protocol 1: Quantification of Mevalonate Pathway Intermediates by LC-MS/MS

This protocol is adapted from a method for the quantitative determination of mevalonate in plasma.[17]

-

Sample Preparation:

-

To 500 µL of plasma, add an internal standard (e.g., 20 ng of Mevalonate-D7).

-

Acidify the sample with hydrochloric acid to convert mevalonate to mevalonolactone.

-

Perform solid-phase extraction (SPE) for purification.

-

Dry the sample and redissolve in 400 µL of 0.2% ammonium hydroxide to revert to the non-lactonic form.

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the prepared sample onto a suitable LC column (e.g., BioBasic AX, 150 × 2.1 mm, 5 µm).

-

Perform mass spectrometric analysis using an ion trap mass spectrometer with an electrospray ionization (ESI) source.

-

Quantify based on a calibration curve prepared with known concentrations of mevalonate.

-

Protocol 2: GC-MS Analysis of Longifolene

This protocol is based on methods for the analysis of terpenes.[18][19]

-

Extraction:

-

For liquid cultures, extract the broth with an equal volume of an organic solvent such as hexane or pentane.

-

For solid samples (e.g., plant material), perform solvent extraction or headspace analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the extract onto a GC column suitable for terpene analysis (e.g., HP-5MS).

-

Use a temperature program appropriate for separating sesquiterpenes (e.g., initial temperature of 50°C, ramp to 320°C).

-

Identify longifolene by comparing its retention time and mass spectrum to an authentic standard and a mass spectral library (e.g., NIST).

-

Protocol 3: Acid-Catalyzed Isomerization of Longifolene to Isolongifolene

This protocol is a general procedure based on the use of solid acid catalysts.[11][13][15]

-

Reaction Setup:

-

In a round-bottom flask, combine longifolene and a solid acid catalyst (e.g., silica functionalized with propylsulfonic acid, H3PW12O40/SiO2). The reaction can often be performed solvent-free.

-

-

Reaction Conditions:

-

Heat the mixture with stirring. The optimal temperature and reaction time will depend on the specific catalyst used (e.g., 180°C for 40 minutes with silica-propylsulfonic acid).

-

-

Workup and Purification:

-

After the reaction is complete, filter to remove the solid catalyst.

-

The crude product can be purified by distillation or chromatography to obtain pure isolongifolene.

-

Visualizations

Caption: The Mevalonate (MVA) Pathway for IPP and DMAPP biosynthesis.

Caption: The Non-Mevalonate (MEP) Pathway for IPP and DMAPP biosynthesis.

Caption: Biosynthesis of Longifolene and its conversion to Isolongifolene.

Caption: General experimental workflow for the analysis of biosynthetic pathways.

References

- 1. Escherichia coli engineered to synthesize isopentenyl diphosphate and dimethylallyl diphosphate from mevalonate: a novel system for the genetic analysis of the 2-C-methyl-d-erythritol 4-phosphate pathway for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 3. Kinetic characterization of an oxidative, cooperative HMG-CoA reductase from Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-deoxy-D-xylulose-5-phosphate synthase - Wikipedia [en.wikipedia.org]

- 6. MEP pathway products allosterically promote monomerization of deoxy-D-xylulose-5-phosphate synthase to feedback-regulate their supply - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the catalytic mechanism of farnesyl pyrophosphate synthase by computer simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Manipulation of the precursor supply for high-level production of longifolene by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Characterization of Nine Norway Spruce TPS Genes and Evolution of Gymnosperm Terpene Synthases of the TPS-d Subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. catalysis-conferences.magnusgroup.org [catalysis-conferences.magnusgroup.org]

- 13. Catalytic process for the preparation of isolongifolene | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 14. researchgate.net [researchgate.net]

- 15. BRPI0802801A2 - Method of Obtaining Isolongifolene by Isomerizing Longifolene Using an Acid - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Isolongifolene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene is a tricyclic sesquiterpene hydrocarbon that has garnered significant interest in the fields of fragrance chemistry and drug discovery. As an isomer of longifolene, a constituent of certain pine resins, isolongifolene serves as a valuable chiral building block and a precursor to various bioactive molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its biological activities.

Physical and Chemical Properties

Isolongifolene is a colorless to pale yellow liquid with a characteristic woody and amber odor.[2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of Isolongifolene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [3][4] |

| Molecular Weight | 204.35 g/mol | [3][4] |

| CAS Number | 1135-66-6 | [3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Odor | Woody, amber | [2] |

Table 2: Physicochemical Data of Isolongifolene

| Property | Value | Reference(s) |

| Boiling Point | 255-256 °C | [1][4] |

| Melting Point | N/A | [4] |

| Density | 0.930 g/mL at 20 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.499 | [1][4] |

| Optical Activity ([α]²⁰/D) | -138 ± 2°, c = 1% in ethanol | [1] |

| Flash Point | 49 °C | [4][5] |

| Solubility | Soluble in alcohol and DMSO. Slightly soluble in water (59.998 µg/L at 25°C). | [4][6][7] |

| Vapor Pressure | 5.49 Pa at 25°C | [4] |

Table 3: Spectral Data of Isolongifolene

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument. | [3] |

| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. | [3] |

| Mass Spectrometry (GC-MS) | Experimental data available showing characteristic fragmentation patterns. | [3] |

| Infrared (IR) Spectroscopy | FTIR spectra available, showing characteristic C-H and C=C stretching and bending frequencies. | [3] |

Experimental Protocols

Synthesis of Isolongifolene via Acid-Catalyzed Isomerization of Longifolene

The most common method for synthesizing isolongifolene is the acid-catalyzed isomerization of longifolene.[1] Various catalysts and conditions have been reported to achieve high conversion and selectivity.

This method employs a reusable and environmentally friendly solid superacid catalyst.

-

Materials:

-

Longifolene

-

Nano-crystalline sulfated zirconia catalyst

-

Two-necked round-bottom flask

-

Oil bath with temperature controller

-

Magnetic stirrer

-

Condenser

-

Ethyl acetate (for washing)

-

-

Procedure:

-

Activate the sulfated zirconia catalyst by heating at 450 °C in a muffle furnace for 2 hours.

-

Add 2 g of longifolene to the two-necked round-bottom flask.

-

Place the flask in an oil bath and slowly raise the temperature to the desired reaction temperature (e.g., 140 °C).

-

Add 0.2 g of the pre-activated catalyst to the reactant.

-

Stir the reaction mixture continuously.

-

Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC). A typical reaction time is 2 hours for ~90-92% conversion with 100% selectivity.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the catalyst from the product by filtration.

-

Wash the catalyst with ethyl acetate to remove any adhering product. The catalyst can be dried and calcined for reuse.

-

The liquid product (isolongifolene) can be further purified by distillation if necessary.

-

This protocol utilizes a macroporous cation exchange resin as the catalyst.

-

Materials:

-

Longifolene (50-85% concentration)

-

Glacial acetic acid

-

D113 type macroporous cation exchange resin

-

Reactor with temperature control

-

Filtration apparatus

-

Distillation and rectification columns

-

-

Procedure:

-

In a reactor, add longifolene, glacial acetic acid, and the D113 cation exchange resin. The recommended weight ratio is 1:0.4:0.1 (longifolene:glacial acetic acid:catalyst).

-

Control the reactor temperature between 50-80 °C.

-

Allow the isomerization reaction to proceed for 6-10 hours.

-

After the reaction, cool the mixture to below 40 °C.

-

Filter the mixture to recover the cation exchange resin, which can be reused.

-

Reclaim the glacial acetic acid via atmospheric distillation.

-

Purify the resulting isolongifolene product by rectification.

-

Purification of Isolongifolene

Following synthesis, isolongifolene can be purified using standard laboratory techniques.

-

Materials:

-

Crude isolongifolene

-

Sodium bicarbonate solution (for neutralization if mineral acids are used)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Distillation apparatus (fractional distillation setup recommended)

-

-

Procedure:

-

If a liquid acid catalyst was used, neutralize the crude product by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Perform fractional distillation under reduced pressure to obtain pure isolongifolene. The boiling point is approximately 255-256 °C at atmospheric pressure.[1][4]

-

Characterization of Isolongifolene

Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized isolongifolene.

-

Sample Preparation: Dissolve a small amount of the purified isolongifolene in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: The resulting spectra should be compared with literature data for isolongifolene to confirm its identity.[3]

-

Sample Preparation: Prepare a dilute solution of the purified isolongifolene in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Instrumentation: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5).

-

Analysis: The gas chromatogram will indicate the purity of the sample, and the mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be compared to library data for isolongifolene.[3]

-

Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Obtain the IR spectrum using an FTIR spectrometer.

-

Analysis: The spectrum should display characteristic peaks for C-H stretching and bending, as well as C=C stretching of the alkene functional group, consistent with the structure of isolongifolene.[3]

Biological Activity and Signaling Pathways

Recent research has begun to uncover the biological activities of isolongifolene, suggesting its potential in drug development.

Neuroprotective Effects and the PI3K/Akt/GSK-3β Signaling Pathway

One study has indicated that isolongifolene possesses neuroprotective properties by mitigating rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis. This protective effect is mediated through the modulation of the PI3K/Akt/GSK-3β signaling pathway.[7] The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and proliferation. Akt, a serine/threonine kinase, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), a key regulator of apoptosis. By activating this pathway, isolongifolene can promote cell survival and protect against neuronal damage.

Visualizations

Experimental Workflow for Isolongifolene Synthesis and Purification

Caption: Workflow for the synthesis, purification, and characterization of isolongifolene.

Proposed Interaction of Isolongifolene with the PI3K/Akt/GSK-3β Signaling Pathway

Caption: Isolongifolene's proposed modulation of the PI3K/Akt/GSK-3β pathway to promote cell survival.

Conclusion

Isolongifolene is a versatile sesquiterpene with well-defined physical and chemical properties. Its synthesis from readily available longifolene is efficient and has been optimized using various catalytic systems. The emerging evidence of its biological activity, particularly its neuroprotective effects through the modulation of key signaling pathways, positions isolongifolene as a compound of interest for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to explore the potential of this intriguing molecule.

References

- 1. Technologies Details | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 2. Microbial Transformation of (-)-Alloisolongifolene : Oriental Journal of Chemistry [orientjchem.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN104151128A - Preparation method of isolongifolene - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP1644305B1 - Catalytic process for the preparation of isolongifolene - Google Patents [patents.google.com]

- 8. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isolongifolene: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a significant isomer of the naturally occurring longifolene. While not found in abundance in nature itself, its discovery and synthesis have been pivotal in the study of terpene rearrangements and have led to applications in the fragrance industry and as a precursor to biologically active molecules. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of isolongifolene, presenting key data in a structured format, detailing experimental protocols, and visualizing fundamental chemical transformations.

Discovery and History

The story of isolongifolene is intrinsically linked to that of its parent compound, longifolene. Longifolene, a major constituent of Indian turpentine oil from Pinus longifolia, was the subject of intense chemical investigation in the mid-20th century. During studies on the acid-catalyzed reactions of longifolene, researchers discovered that it could undergo a profound skeletal rearrangement to form a new, isomeric hydrocarbon. This new compound was named isolongifolene.

The pioneering work on this acid-catalyzed rearrangement was extensively detailed by Nayak and Dev in 1960. They established that treating longifolene with a mixture of acetic acid and sulfuric acid in dioxane resulted in the formation of isolongifolene, along with other by-products.[1] This discovery opened up a new chapter in terpene chemistry, showcasing the fascinating and complex Wagner-Meerwein rearrangements that these bridged polycyclic systems can undergo.

The structural elucidation of isolongifolene was accomplished through a combination of classical chemical degradation methods and the emerging spectroscopic techniques of the time, such as Infrared (IR) spectroscopy. The correct structure confirmed it as a tricyclic sesquiterpene with a rearranged carbon skeleton compared to longifolene.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of isolongifolene are crucial for its identification and characterization. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [2] |

| Molecular Weight | 204.36 g/mol | [2] |

| Boiling Point | 255-256 °C at 760 mmHg | |

| Density | 0.928 g/cm³ at 25 °C | |

| Refractive Index | nD²⁰ ~1.506 | |

| Optical Rotation | [α]D varies with enantiomeric purity | |

| ¹H NMR (CDCl₃) | δ 0.85 (s, 3H), 0.88 (s, 3H), 0.95 (s, 3H), 5.25 (br s, 1H) | [3] |

| ¹³C NMR (CDCl₃) | δ 19.1, 24.8, 28.5, 30.5, 47.6, 55.1, 55.3, 61.5, 105.0, 113.3, 130.7, 134.8, 151.8, 159.4, 194.8 | [3] |

| IR (neat) | νmax 3040, 1640, 1380, 1365, 885 cm⁻¹ | |

| Mass Spectrum (EI) | m/z (%) 204 (M⁺, 100), 189, 161, 133, 105, 91 |

Synthesis of Isolongifolene

The synthesis of isolongifolene has been approached from two primary directions: the rearrangement of readily available longifolene and total synthesis from simpler starting materials.

Isomerization of Longifolene

The acid-catalyzed isomerization of longifolene remains the most common and commercially viable method for producing isolongifolene.[4][5] Various acidic catalysts have been employed to effect this transformation.

Experimental Protocol: Acid-Catalyzed Isomerization of Longifolene (Nayak and Dev, 1960) [1]

-

Reaction Setup: A solution of longifolene (200 g) in glacial acetic acid (500 mL) and dioxane (475 mL) is prepared in a suitable reaction vessel equipped with a stirrer.

-

Acid Addition: To this solution, 50% aqueous sulfuric acid (40 mL) is added with stirring.

-

Reaction Conditions: The reaction mixture is stirred at room temperature (22-24 °C) for 60 hours, followed by warming at 52 °C for an additional 10 hours.

-

Workup: The reaction mixture is then poured into water (600 mL). The aqueous layer is saturated with ammonium sulfate and extracted three times with petroleum ether (50 mL portions).

-

Purification: The combined petroleum ether extracts are washed, dried, and the solvent is evaporated. The resulting crude product, containing approximately 66% isolongifolene, can be further purified by fractional distillation.[1]

References

- 1. EP1644305B1 - Catalytic process for the preparation of isolongifolene - Google Patents [patents.google.com]

- 2. Isolongifolene, 9-hydroxy- | C15H24O | CID 586476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Catalytic process for the preparation of isolongifolene | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 5. Technologies Details | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

Unraveling the Intricate Architecture of Isolongifolene: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a fascinating molecule whose structural elucidation represents a classic example of natural product chemistry, blending chemical degradation with spectroscopic analysis. Initially identified as an acid-catalyzed isomerization product of longifolene, its compact and bridged framework posed a significant challenge to early chemists. This technical guide provides an in-depth exploration of the pivotal studies that led to the definitive determination of its structure, offering detailed experimental protocols, comprehensive data, and logical workflows for a thorough understanding of this complex molecule.

The Genesis of Isolongifolene: Isomerization of Longifolene

The journey to understanding isolongifolene begins with its parent compound, longifolene, a major constituent of Indian turpentine oil. The acid-catalyzed rearrangement of longifolene to isolongifolene is a well-established reaction, and understanding this relationship was the first step in its structural investigation.

Experimental Protocol: Acid-Catalyzed Isomerization of Longifolene

A variety of acidic catalysts have been employed for the isomerization of longifolene to isolongifolene. A representative protocol using a solid acid catalyst is described below.

Materials:

-

Longifolene (purified)

-

Solid acid catalyst (e.g., nano-crystalline sulfated zirconia)

-

Anhydrous solvent (e.g., toluene, or solvent-free)

-

Round bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

Activate the solid acid catalyst by heating at an appropriate temperature (e.g., 450°C for 4 hours for sulfated zirconia) and cool under a desiccated atmosphere.

-

In a round bottom flask, charge longifolene and the activated catalyst. The ratio of longifolene to catalyst can vary, typically in the range of 10:1 to 5:1 (w/w).

-

The reaction can be carried out neat (solvent-free) or in an anhydrous solvent.

-

Heat the mixture to the desired reaction temperature (typically between 120°C and 200°C) with continuous stirring.

-

Monitor the progress of the reaction by periodically taking aliquots, quenching with a mild base, and analyzing by GC.

-

Upon completion (disappearance of longifolene), cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Separate the catalyst by filtration.

-

The crude isolongifolene can be purified by fractional distillation under reduced pressure.

This isomerization process, which proceeds with high selectivity, provided the initial quantities of isolongifolene necessary for structural studies.

Classical Structural Elucidation: The Power of Chemical Degradation

In the era preceding the widespread availability of high-resolution spectroscopic techniques, the structures of complex natural products were painstakingly pieced together through a series of chemical degradation reactions. These reactions aimed to break down the unknown molecule into smaller, more easily identifiable fragments. The structures of these fragments would then be used to deduce the carbon skeleton of the parent molecule. The seminal work on the structural elucidation of longifolene and its isomer, isolongifolene, was pioneered by Sukh Dev and U.R. Nayak.

Ozonolysis: Unveiling the Carbonyl Framework

Ozonolysis is a powerful tool for cleaving carbon-carbon double bonds and converting them into carbonyl groups. This technique was instrumental in identifying key structural features of isolongifolene.

Materials:

-

Isolongifolene

-

Ozone generator

-

Solvent (e.g., dichloromethane, methanol)

-

Reducing agent (e.g., zinc dust, dimethyl sulfide) or oxidizing agent (e.g., hydrogen peroxide)

-

Apparatus for ozonolysis (e.g., gas dispersion tube)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve a known quantity of isolongifolene in a suitable solvent and cool the solution to a low temperature (typically -78°C using a dry ice/acetone bath).

-

Bubble ozone gas through the solution until the characteristic blue color of ozone persists, indicating the completion of the reaction.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Reductive Workup: Add a reducing agent like zinc dust and water or dimethyl sulfide to the reaction mixture and allow it to warm to room temperature. This procedure cleaves the ozonide to yield aldehydes or ketones.

-

Oxidative Workup: Alternatively, add an oxidizing agent like hydrogen peroxide to the reaction mixture. This will oxidize any initially formed aldehydes to carboxylic acids.

-

After the workup is complete, perform an appropriate extraction to isolate the carbonyl-containing products.

-

The degradation products are then separated and purified using techniques like column chromatography or fractional distillation.

-

The structure of each purified fragment is determined by spectroscopic methods and comparison with authentic samples.

By identifying the structures of the keto-acids and other carbonyl compounds produced from the ozonolysis of isolongifolene, early researchers were able to deduce the connectivity of the carbon atoms in the original molecule.

Permanganate Oxidation: Corroborating the Skeletal Framework

Oxidation with potassium permanganate (KMnO₄) under various conditions can also be used to cleave double bonds and oxidize other functional groups, providing complementary information to ozonolysis.

Materials:

-

Isolongifolene

-

Potassium permanganate (KMnO₄)

-

Sodium periodate (NaIO₄) (for Lemieux-von Rudloff oxidation)

-

Solvent system (e.g., aqueous acetone, t-butanol/water)

-

Acid or base for pH adjustment

-

Sodium bisulfite for quenching

-

Standard laboratory glassware for workup and purification

Procedure (Lemieux-von Rudloff Oxidation):

-

Dissolve isolongifolene in a mixture of t-butanol and water.

-

Add a catalytic amount of potassium permanganate and a stoichiometric amount of sodium periodate. The periodate continuously re-oxidizes the manganese species, allowing for the use of catalytic permanganate.

-

Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

-

Quench the reaction by adding sodium bisulfite solution.

-

Acidify the reaction mixture and extract the acidic products with a suitable organic solvent (e.g., diethyl ether).

-

The extracted products are then derivatized (e.g., as methyl esters) for easier analysis and purification by chromatography.

-

Structural identification of the resulting diacids and keto-acids provides further evidence for the carbon skeleton of isolongifolene.

The logical progression from the degradation products to the final structure is a complex deductive process. The workflow can be visualized as follows:

An In-depth Technical Guide to the Enantiomers of Isolongifolene: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a significant chiral molecule with applications spanning the fragrance, cosmetic, and pharmaceutical industries. As a chiral compound, it exists as two non-superimposable mirror images, the (+)- and (-)-enantiomers. These enantiomers, while possessing identical physical properties in an achiral environment, can exhibit distinct biological activities and sensory characteristics. This technical guide provides a comprehensive overview of the enantiomers of isolongifolene, detailing their physicochemical properties, synthesis methodologies, and known biological activities. Particular emphasis is placed on experimental protocols for their synthesis and separation, alongside a comparative analysis of their properties where data is available.

Introduction

Isolongifolene is a structural isomer of longifolene, a naturally abundant sesquiterpene found in the essential oils of various pine species. The acid-catalyzed rearrangement of longifolene yields isolongifolene, a reaction of significant industrial importance. The presence of two chiral centers in the isolongifolene structure gives rise to a pair of enantiomers: (+)-isolongifolene and (-)-isolongifolene. Understanding the distinct properties and biological effects of each enantiomer is crucial for their targeted application in various fields, particularly in drug development where stereochemistry often dictates therapeutic efficacy and toxicological profiles.

Physicochemical Properties

The enantiomers of isolongifolene share the same molecular formula (C₁₅H₂₄) and molecular weight (204.35 g/mol ). Their physical properties, such as boiling point and density, are identical. The primary distinguishing characteristic in a chiral environment is their optical rotation—the direction in which they rotate plane-polarized light.

| Property | (-)-Isolongifolene | (+)-Isolongifolene |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol |

| Boiling Point | 255-256 °C | 255-256 °C |

| Density (at 20°C) | 0.930 g/mL | 0.930 g/mL |

| Refractive Index (at 20°C) | 1.499 | 1.499 |

| Optical Rotation ([α]²⁰/D) | -138° ± 2° (c=1% in ethanol) | +138° ± 2° (inferred) |

Synthesis of Isolongifolene Enantiomers

The primary route to isolongifolene is through the acid-catalyzed isomerization of longifolene. The chirality of the resulting isolongifolene is dependent on the chirality of the starting longifolene. The most common naturally occurring enantiomer of longifolene is (+)-longifolene, which exhibits a positive optical rotation of +42.73°.[1] Acid-catalyzed rearrangement of (+)-longifolene is the presumed route to (+)-isolongifolene, while (-)-longifolene would yield (-)-isolongifolene.

Experimental Protocol: Acid-Catalyzed Isomerization of Longifolene

This protocol describes a general method for the acid-catalyzed isomerization of longifolene to isolongifolene. The specific enantiomer of longifolene used will determine the enantiomer of isolongifolene produced.

Materials:

-

Longifolene (either enantiomer or racemic mixture)

-

Solid acid catalyst (e.g., Montmorillonite K10 clay, sulfated zirconia, or a macroporous cation exchange resin like D113)[2][3]

-

Glacial acetic acid (optional, depending on the catalyst)[3]

-

Anhydrous sodium sulfate

-

Solvent for extraction (e.g., diethyl ether or hexane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, place the longifolene.

-

Add the solid acid catalyst. The ratio of catalyst to longifolene can vary depending on the chosen catalyst (e.g., 10-20% w/w).[2]

-

If using a cation exchange resin, glacial acetic acid may be added as a solvent/co-catalyst.[3]

-

The reaction is typically carried out under solvent-free conditions for solid acid catalysts like clays or sulfated zirconia.[4]

-

Assemble the reflux condenser and place the flask on a magnetic stirrer with a hotplate.

-

Heat the reaction mixture to the desired temperature (e.g., 120°C for Montmorillonite K10) and stir vigorously.[2] Reaction times can range from a few hours to overnight, depending on the catalyst and temperature.[2][3]

-

Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC).

-

Once the reaction is complete (as indicated by the consumption of longifolene), cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator. If the reaction was solvent-free, proceed to the next step.

-

Extract the product by adding a suitable organic solvent (e.g., diethyl ether) and filtering to remove the solid catalyst.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude isolongifolene.

-

The crude product can be purified by fractional distillation under reduced pressure.

Logical Workflow for Isomerization:

Caption: Workflow for the synthesis of isolongifolene enantiomers.

Enantiomeric Separation and Analysis

The separation of isolongifolene enantiomers is crucial for studying their individual properties and for ensuring enantiomeric purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common techniques for this purpose.

Experimental Protocol: Chiral Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral capillary column (e.g., a cyclodextrin-based column like HP-chiral-20B).[5]

GC Conditions (Example):

-

Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness)[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[5]

-

Injector Temperature: 250°C[5]

-

Oven Temperature Program: 40°C (hold for 5 min), then ramp at 1°C/min to 130°C, then ramp at 2°C/min to 200°C (hold for 3 min).[5]

-

Detector Temperature (FID): 300°C[5]

-

Injection Volume: 0.1 µL of a diluted sample in hexane.[5]

-

Split Ratio: 100:1[5]

Procedure:

-

Prepare a dilute solution of the isolongifolene sample (racemic or enantiomerically enriched) in a suitable solvent like hexane.

-

Inject the sample into the GC under the specified conditions.

-

The enantiomers will be separated based on their differential interaction with the chiral stationary phase, resulting in two distinct peaks in the chromatogram.

-

The identity of each peak can be confirmed by injecting pure standards of each enantiomer if available. The relative peak areas can be used to determine the enantiomeric excess (e.e.) of the sample.

Biological Activities

The biological activities of isolongifolene and its derivatives have been a subject of interest, particularly in the development of new therapeutic agents and pest control solutions.

Insect Repellent Activity

Research has shown that (-)-isolongifolenone , a ketone derivative of (-)-isolongifolene, is a potent insect repellent. It has demonstrated greater efficacy in deterring the biting of mosquitoes, such as Aedes aegypti and Anopheles stephensi, compared to the widely used synthetic repellent DEET in laboratory settings.[6] Furthermore, it has shown comparable repellency to DEET against blacklegged ticks (Ixodes scapularis) and lone star ticks (Amblyomma americanum).[6] The biological activity of (+)-isolongifolenone has not been reported in the reviewed literature, highlighting an area for future research.

Potential as a Tyrosinase Inhibitor

Isolongifolene has been reported to inhibit tyrosinase, a key enzyme in melanin biosynthesis. By inhibiting this enzyme, there is potential for its use in cosmetic and dermatological applications for skin lightening and treating hyperpigmentation disorders. However, the available literature does not specify which enantiomer is responsible for this activity or if there is a stereochemical preference.

Precursor for Estrogen Receptor Ligands

Signaling Pathway Postulation (General):

While a specific, detailed signaling pathway for isolongifolene enantiomers is not yet elucidated, a general representation of its potential interaction as a tyrosinase inhibitor can be visualized.

Caption: Postulated inhibition of tyrosinase by an isolongifolene enantiomer.

Conclusion and Future Perspectives

The enantiomers of isolongifolene represent a fascinating area of study with significant potential in various scientific and industrial domains. While the synthesis of isolongifolene from longifolene is well-established, there is a clear need for more research into the enantioselective synthesis of each enantiomer to avoid the need for chiral separation.

A significant gap in the current knowledge is the lack of comparative biological studies between (+)- and (-)-isolongifolene. Future research should focus on elucidating the specific biological activities of each enantiomer, particularly in the areas of insect repellency, tyrosinase inhibition, and as precursors for pharmacologically active molecules. Such studies will be instrumental in unlocking the full potential of these chiral molecules and enabling their targeted and effective application. Furthermore, the development and publication of detailed, validated analytical methods for the chiral separation of isolongifolene enantiomers would be highly beneficial to the research community.

References

- 1. Longifolene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN104151128A - Preparation method of isolongifolene - Google Patents [patents.google.com]

- 4. Technologies Details | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. catalysis-conferences.magnusgroup.org [catalysis-conferences.magnusgroup.org]

The Solubility Profile of Isolongifolene: A Technical Guide for Researchers

Introduction

Isolongifolene, a tricyclic sesquiterpene, is a key intermediate in the synthesis of various fragrance compounds and has garnered significant interest for its potential therapeutic properties, including neuroprotective effects. A thorough understanding of its solubility in different organic solvents is paramount for its application in drug discovery, formulation development, and chemical synthesis. This technical guide provides a comprehensive overview of the solubility of isolongifolene, detailed experimental protocols for its determination, and insights into its biological mechanism of action.

Quantitative Solubility of Isolongifolene

Precise quantitative solubility data for isolongifolene in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a C15H24 hydrocarbon—it is expected to exhibit good solubility in non-polar and moderately polar organic solvents, with limited solubility in highly polar solvents and practical insolubility in water.

The following table summarizes the available quantitative data and provides estimations based on the solubility of structurally similar sesquiterpenes. These estimations should be considered as a guideline and may vary depending on the specific experimental conditions such as temperature and purity of both the solute and the solvent.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Reported/Estimated Solubility of Isolongifolene |

| Water | H₂O | 80.1 | ~59.998 µg/L at 25°C (practically insoluble)[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 10 mg/mL (48.94 mM)[2][3] |

| Ethanol | C₂H₅OH | 24.5 | Soluble (qualitative)[4][5][6] |

| Methanol | CH₃OH | 32.7 | Soluble (qualitative) |

| Acetone | C₃H₆O | 20.7 | Highly Soluble (estimated) |

| Chloroform | CHCl₃ | 4.8 | Highly Soluble (estimated) |

| Hexane | C₆H₁₄ | 1.9 | Highly Soluble (estimated) |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Soluble (estimated) |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard laboratory procedure for determining the solubility of isolongifolene in an organic solvent using the isothermal shake-flask method.

Materials and Equipment:

-

Isolongifolene (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of isolongifolene to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solid phase should be present throughout the equilibration period.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for analysis.

-

Analyze the concentration of isolongifolene in the diluted sample using a pre-validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of isolongifolene of known concentrations.

-

-

Calculation:

-

From the calibration curve, determine the concentration of isolongifolene in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL, g/100 g of solvent, or molarity.

-

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental process and the biological context of isolongifolene, the following diagrams have been generated using the DOT language.

Caption: A flowchart of the isothermal shake-flask method.

Caption: The PI3K/AKT/GSK-3β signaling cascade.

Biological Relevance: The PI3K/AKT/GSK-3β Signaling Pathway

Recent studies have highlighted the neuroprotective potential of isolongifolene, particularly in models of neurodegenerative diseases. One of the key mechanisms implicated is the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Glycogen Synthase Kinase 3 beta (GSK-3β) signaling pathway.

This pathway is crucial for regulating cell survival, proliferation, and apoptosis. In the context of neuroprotection, activation of PI3K leads to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates and inhibits GSK-3β. Overactivity of GSK-3β is associated with pro-apoptotic signaling and neuronal cell death. Therefore, by inhibiting GSK-3β, isolongifolene can suppress apoptotic pathways and promote neuronal survival.

The ability to formulate isolongifolene in appropriate solvent systems is critical for conducting further in-vitro and in-vivo studies to explore this and other potential therapeutic applications.

Conclusion

Isolongifolene is a hydrophobic molecule with good solubility in a range of common organic solvents and is practically insoluble in water. While precise quantitative data is limited for many solvents, its solubility profile can be reasonably predicted based on its chemical structure. The provided experimental protocol offers a reliable method for determining its solubility in specific solvents of interest. Understanding the solubility of isolongifolene is a critical step in harnessing its potential in both the fragrance industry and as a promising therapeutic agent, particularly for its neuroprotective effects mediated through pathways such as the PI3K/AKT/GSK-3β cascade.

References

- 1. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 2. Isolongifolene mitigates rotenone-induced dopamine depletion and motor deficits through anti-oxidative and anti-apoptotic effects in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolongifolene alleviates liver ischemia/reperfusion injury by regulating AMPK-PGC1α signaling pathway-mediated inflammation, apoptosis, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Isolongifolene from Longifolene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolene (C₁₅H₂₄) is a tricyclic sesquiterpene and a key isomer of longifolene.[1] Due to its characteristic woody and amber odor, it is extensively utilized in the fragrance and perfumery industries.[2] Beyond its olfactory properties, isolongifolene and its derivatives are of significant commercial interest as versatile raw materials in the synthesis of flavorings for the food and pharmaceutical sectors.[1] Furthermore, derivatives of isolongifolene have been investigated for applications as natural insecticides and for their potential role in regulating fertility and treating breast cancer.[3]

The primary route for producing isolongifolene is through the acid-catalyzed isomerization (rearrangement) of longifolene, a readily available sesquiterpene.[4] Historically, this process involved corrosive mineral acids like sulfuric acid, leading to multi-step procedures, significant chemical waste, and difficult product separation.[5][6] Modern synthetic chemistry has shifted towards more efficient, eco-friendly methods employing solid acid catalysts. These heterogeneous catalysts offer numerous advantages, including single-step reactions, solvent-free conditions, high conversion and selectivity, and ease of separation and reusability.[1][2]

This document provides detailed application notes on various catalytic systems and a comprehensive protocol for the synthesis of isolongifolene from longifolene.

Reaction Pathway: Acid-Catalyzed Isomerization

The conversion of longifolene to isolongifolene proceeds via a Wagner-Meerwein rearrangement mechanism initiated by an acid catalyst. The process involves the protonation of the exocyclic double bond in longifolene to form a carbocation intermediate. This intermediate then undergoes a skeletal rearrangement to a more stable tertiary carbocation, which subsequently loses a proton to yield the final product, isolongifolene.[5]

Caption: Acid-catalyzed rearrangement of longifolene to isolongifolene.

Application Notes: Comparison of Catalytic Methods

The choice of catalyst is critical in the isomerization of longifolene, impacting reaction efficiency, product selectivity, and environmental footprint. Modern methods favor heterogeneous solid acid catalysts over traditional homogeneous liquid acids.

Key Advantages of Solid Acid Catalysts:

-

Eco-Friendly: Eliminates the need for corrosive liquid acids and subsequent neutralization steps, reducing chemical waste.[1][6]

-

High Selectivity: Can achieve near 100% selectivity for isolongifolene, minimizing byproduct formation.[1][5][7]

-

Solvent-Free Conditions: Many processes can be run without a solvent, improving the atom economy and simplifying purification.[1][2][8]

-

Catalyst Reusability: Solid catalysts are easily separated from the reaction mixture by filtration and can be regenerated and reused, lowering operational costs.[1][5]

The following table summarizes the performance of various catalytic systems reported for this transformation.

Table 1: Comparison of Catalytic Methods for Isolongifolene Synthesis

| Catalyst | Reaction Conditions | Solvent | Longifolene Conversion (%) | Isolongifolene Selectivity (%) | Reference |

|---|---|---|---|---|---|

| H₂SO₄ / Acetic Acid | 22-52°C, 70h | Dioxane | Not specified (66% yield) | Forms alcohol byproducts | [5] |

| Boron trifluoride etherate | ~100°C | None | Not specified | High | [6] |

| Montmorillonite Clay K10 | 120°C | Not specified | >90% | ~100% | [7][9] |

| D113 Cation Exchange Resin | 50-80°C, 6-10h | Glacial Acetic Acid | High | High | [10] |

| H₃PW₁₂O₄₀ / SiO₂ | 25-180°C, 3h | None or Cyclohexane | 100% | 95-100% | [6] |

| Nanocrystalline Sulfated Zirconia | 160-200°C, 0.5-2h | None | >90% | 100% | [5][7] |

| Solid Acid Catalyst (CSIR) | Not specified | None | 90-95% | ~100% |[1][2] |

Experimental Protocol: Heterogeneous Catalytic Synthesis

This protocol describes a general, single-step, solvent-free method for the isomerization of longifolene using a reusable solid acid catalyst, based on procedures developed for nanocrystalline sulfated zirconia and other solid acids.[2][5][7]

4.1 Materials and Equipment

-

Materials:

-

Equipment:

-

Two or three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Condenser with water circulator

-

Thermometer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Gas Chromatograph (GC) with a suitable column (e.g., HP-5) for analysis[7]

-

4.2 Procedure

-

Reaction Setup: Place 10.0 g of longifolene into a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser.

-

Inert Atmosphere: Flush the system with nitrogen gas.

-

Heating: Begin stirring and heat the flask in an oil bath to the desired reaction temperature (e.g., 160°C).[7]

-

Catalyst Addition: Once the temperature has stabilized, add the pre-activated solid acid catalyst (e.g., 1.0 g, 10% w/w of longifolene).

-

Reaction Monitoring: Maintain the reaction at temperature with vigorous stirring. Monitor the progress of the reaction by periodically withdrawing small aliquots (e.g., every 30 minutes) using a syringe. Prepare samples for GC analysis by dissolving in acetone. The reaction is typically complete within 0.5 to 2 hours, showing >90% conversion of longifolene.[7]

-

Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.

-

Catalyst Separation: Separate the solid catalyst from the liquid product mixture by filtration. Wash the recovered catalyst with ethyl acetate (10 mL), dry in an oven (110°C), and calcine (550°C) for regeneration and reuse.[7]

-

Product Isolation: The filtered liquid is the crude isolongifolene product. For higher purity, the product can be purified by fractional distillation under reduced pressure.

4.3 Analysis and Characterization

-

Gas Chromatography (GC): Analyze the reaction aliquots and the final product to determine the percent conversion of longifolene and the selectivity for isolongifolene.[9]

-

Infrared (IR) Spectroscopy: Confirm the identity of the product. Isolongifolene exhibits a characteristic gem-dimethyl absorption band around 1370 cm⁻¹ and a methylene group absorption at 1458 cm⁻¹.[9]

Product Characterization Data

Table 2: Physicochemical and Spectroscopic Properties of Isolongifolene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | - |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 255-256 °C | [11] |

| Density | 0.930 g/mL at 20 °C | [11] |

| Refractive Index (n20/D) | 1.499 | [11] |

| IR Absorption (cm⁻¹) | 1370 (gem-dimethyl), 1458 (methylene) | [9] |

| Flash Point | 49 °C (closed cup) |[11] |

Safety Precautions

-

Isolongifolene is a flammable liquid (Flam. Liq. 3, H226).[11] Keep away from heat, sparks, and open flames.

-

The synthesis should be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Handle acid catalysts with care, following all relevant safety data sheet (SDS) guidelines. While solid acids are safer than liquid acids, inhalation of dust should be avoided.

References

- 1. Technologies Details | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 2. Catalytic process for the preparation of isolongifolene | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 3. (-)-isolongifolene, 1135-66-6 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. EP1644305B1 - Catalytic process for the preparation of isolongifolene - Google Patents [patents.google.com]

- 6. BRPI0802801A2 - Method of Obtaining Isolongifolene by Isomerizing Longifolene Using an Acid - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. CN104151128A - Preparation method of isolongifolene - Google Patents [patents.google.com]

- 11. (-)-Isolongifolene = 98.0 GC sum of enantiomers 1135-66-6 [sigmaaldrich.com]

Synthesis of Isolongifolenone from Isolongifolene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolongifolenone, a naturally occurring sesquiterpenoid derived from turpentine, is a valuable compound with significant applications in the fragrance, food, and pharmaceutical industries.[1] Its unique olfactory properties make it a sought-after ingredient in perfumery. Beyond its aromatic profile, isolongifolenone and its derivatives have demonstrated a range of biological activities, including potential anticancer properties, making them promising scaffolds for drug development.[1][2] This document provides detailed application notes and protocols for the synthesis of isolongifolenone from its precursor, isolongifolene, focusing on common and efficient methodologies.

Chemical Transformation Pathway